molecular formula C30H48BrN B1417912 1-(10,12-Pentacosadiynyl)pyridinium Bromide CAS No. 94598-31-9

1-(10,12-Pentacosadiynyl)pyridinium Bromide

Cat. No.: B1417912
CAS No.: 94598-31-9
M. Wt: 502.6 g/mol
InChI Key: LFHYKFKTMZUGQC-UHFFFAOYSA-M
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Safety and Hazards

1-(10,12-Pentacosadiynyl)pyridinium Bromide is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Chemical Reactions Analysis

1-(10,12-Pentacosadiynyl)pyridinium Bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and specific solvents to ensure the stability and reactivity of the compound .

Comparison with Similar Compounds

1-(10,12-Pentacosadiynyl)pyridinium Bromide is unique due to its specific structure and properties. Similar compounds include other pyridinium salts with long aliphatic chains, such as:

  • 1-(10,12-Hexacosadiynyl)pyridinium Bromide
  • 1-(10,12-Octacosadiynyl)pyridinium Bromide
  • 1-(10,12-Decacosadiynyl)pyridinium Bromide

These compounds share similar structural features but differ in the length of their aliphatic chains, which can influence their reactivity and applications .

Properties

IUPAC Name

1-pentacosa-10,12-diynylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-31-29-26-24-27-30-31;/h24,26-27,29-30H,2-12,17-23,25,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHYKFKTMZUGQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659944
Record name 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94598-31-9
Record name 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10,12-Pentacosadiynyl)pyridinium Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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